molecular formula C12H9NO2 B2778875 Trans-3-(isoquinolin-5-yl)acrylic acid CAS No. 87087-21-6

Trans-3-(isoquinolin-5-yl)acrylic acid

Cat. No.: B2778875
CAS No.: 87087-21-6
M. Wt: 199.209
InChI Key: LTRLMZADZIVBNC-SNAWJCMRSA-N
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Description

Trans-3-(isoquinolin-5-yl)acrylic acid is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an isoquinoline ring attached to an acrylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(isoquinolin-5-yl)acrylic acid typically involves the reaction of isoquinoline derivatives with acrylic acid under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with excess aqueous hypophosphorous acid (H3PO2) and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired product with moderate efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trans-3-(isoquinolin-5-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohols, alkanes, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-3-(isoquinolin-5-yl)acrylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trans-3-(isoquinolin-5-yl)acrylic acid involves its interaction with molecular targets and pathways associated with isoquinoline derivatives. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways. The specific molecular targets and pathways depend on the structural modifications and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the acrylic acid moiety.

    Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring.

    Indole: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

Trans-3-(isoquinolin-5-yl)acrylic acid is unique due to the presence of both the isoquinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-isoquinolin-5-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-8H,(H,14,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRLMZADZIVBNC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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